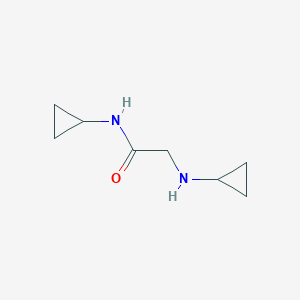

N-cyclopropyl-2-(cyclopropylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

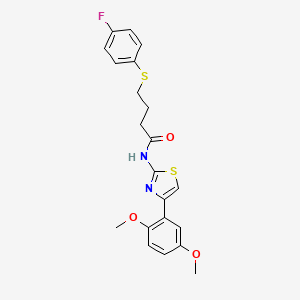

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a chemical compound with the CAS Number: 1016742-15-6 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-(cyclopropylamino)acetamide . The InChI code for this compound is 1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a powder that is stored at room temperature .Applications De Recherche Scientifique

1. Specific Scientific Field The compound is used in the field of Antimicrobial Research .

3. Methods of Application or Experimental Procedures The compound is synthesized and characterized by IR, 1H and 13C NMR, and mass spectra . The synthesized compounds are then screened for their in vitro antimicrobial activity against two Gram-positive (Staphylococcus aureus, Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli, Klebesiella aerogenes), and two pathogenic fungi (Aspergillus flavus, Fusarium oxysporum) .

4. Results or Outcomes Most of the synthesized compounds demonstrate good to excellent antimicrobial activity in comparison with the standard drugs ciproflaxin and hymexazole . Among the screened compounds, morpholine substituted dihydropyrimidone carboxamide is determined to be the most potent anti-bacterial agent .

Asymmetric [3 + 2] Photocycloadditions

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “N-cyclopropyl-2-(cyclopropylamino)acetamide” is used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method provides direct and general access to highly important derivatives of both cyclopentane-1,2-diamine and α-amino cyclopentanol .

- Methods of Application or Experimental Procedures : The compound is used in a dual catalysis platform to evaluate [3 + 2] cycloadditions of N-cyclopropyl arylamines with various electron-rich linear terminal olefins .

- Results or Outcomes : The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .

Synthesis of N-Cyclopropylanilines

- Specific Scientific Field : Synthetic Organic Chemistry .

- Summary of the Application : “N-cyclopropyl-2-(cyclopropylamino)acetamide” is used in the synthesis of N-cyclopropylanilines .

- Methods of Application or Experimental Procedures : The compound is used in a Smiles rearrangement .

- Results or Outcomes : The Smiles rearrangement provides an efficient synthesis of N-cyclopropylanilines .

Asymmetric [3 + 2] Photocycloadditions

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “N-cyclopropyl-2-(cyclopropylamino)acetamide” is used in asymmetric [3 + 2] photocycloadditions with cyclopropylamines . This method provides direct and general access to highly important derivatives of both cyclopentane-1,2-diamine and α-amino cyclopentanol .

- Methods of Application or Experimental Procedures : The compound is used in a dual catalysis platform to evaluate [3 + 2] cycloadditions of N-cyclopropyl arylamines with various electron-rich linear terminal olefins .

- Results or Outcomes : The successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .

Synthesis of N-Cyclopropylanilines

- Specific Scientific Field : Synthetic Organic Chemistry .

- Summary of the Application : “N-cyclopropyl-2-(cyclopropylamino)acetamide” is used in the synthesis of N-cyclopropylanilines .

- Methods of Application or Experimental Procedures : The compound is used in a Smiles rearrangement .

- Results or Outcomes : The Smiles rearrangement provides an efficient synthesis of N-cyclopropylanilines .

Safety And Hazards

Propriétés

IUPAC Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLPWZAVVETOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2439601.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)

![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)

![Ethyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2439619.png)

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)